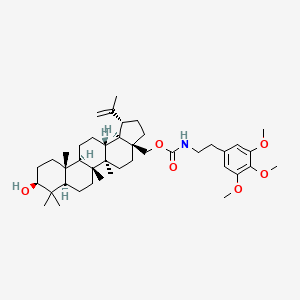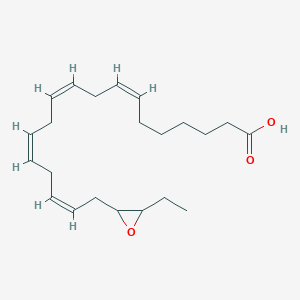
(7Z,10Z,13Z,16Z)-18-(3-ethyloxiran-2-yl)octadeca-7,10,13,16-tetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)19(20)-EpDTE, also known as (±)19(20)-Epoxydocosapentaenoic acid, is a bioactive lipid mediator derived from the metabolism of docosahexaenoic acid (DHA). This compound belongs to the family of epoxy fatty acids, which are known for their significant roles in various biological processes, including inflammation and vascular function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)19(20)-EpDTE typically involves the epoxidation of docosahexaenoic acid. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to introduce the epoxide group at the 19(20) position of DHA. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of (±)19(20)-EpDTE may involve biotechnological approaches, such as the use of engineered microorganisms capable of converting DHA to the desired epoxide. This method is advantageous due to its specificity and potential for large-scale production. Additionally, advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(±)19(20)-EpDTE undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidative agents, leading to the formation of diols.
Reduction: Reduction of the epoxide group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(±)19(20)-EpDTE has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of epoxy fatty acids and their derivatives.
Biology: Research has shown that (±)19(20)-EpDTE plays a role in modulating inflammatory responses and vascular tone.
Medicine: The compound is being investigated for its potential therapeutic effects in conditions such as cardiovascular diseases and inflammatory disorders.
Industry: It is used in the development of bioactive compounds and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (±)19(20)-EpDTE involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in the metabolism of fatty acids, such as cytochrome P450 epoxygenases. Additionally, (±)19(20)-EpDTE can bind to and activate certain receptors, leading to anti-inflammatory and vasodilatory effects. These actions are mediated through the regulation of signaling pathways, including the NF-κB and MAPK pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(±)17(18)-EpETE: Another epoxy fatty acid derived from eicosapentaenoic acid (EPA).
(±)14(15)-EpETrE: An epoxy fatty acid derived from arachidonic acid (AA).
Uniqueness
(±)19(20)-EpDTE is unique due to its specific epoxide position and its origin from DHA, which imparts distinct biological activities compared to other epoxy fatty acids. Its anti-inflammatory and vasodilatory properties are particularly noteworthy, making it a compound of interest in therapeutic research.
Propriétés
Formule moléculaire |
C22H34O3 |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
(7Z,10Z,13Z,16Z)-18-(3-ethyloxiran-2-yl)octadeca-7,10,13,16-tetraenoic acid |
InChI |
InChI=1S/C22H34O3/c1-2-20-21(25-20)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(23)24/h3-4,7-10,14,16,20-21H,2,5-6,11-13,15,17-19H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,16-14- |
Clé InChI |
LKOFAUCMWTWGQQ-OUVYEZRBSA-N |
SMILES isomérique |
CCC1C(O1)C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O |
SMILES canonique |
CCC1C(O1)CC=CCC=CCC=CCC=CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


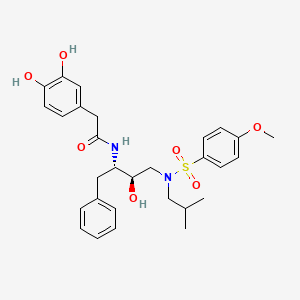
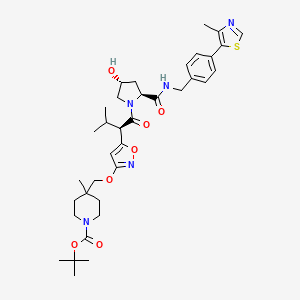
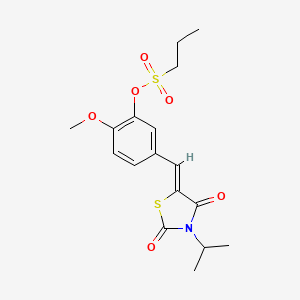
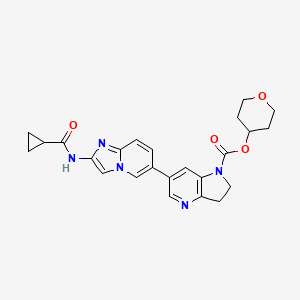
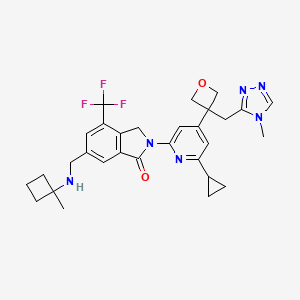
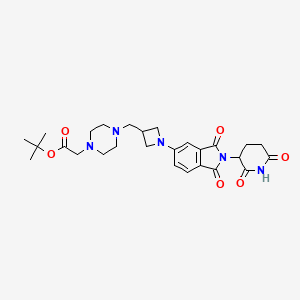
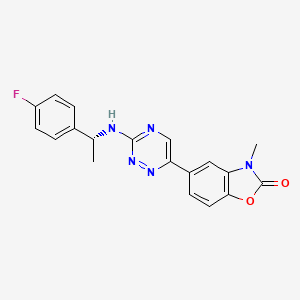


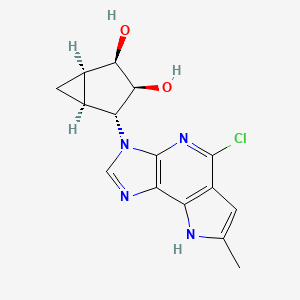
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12384374.png)
![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)

